N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, a triazole ring, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative.
Formation of the Triazole Ring: Using a cyclization reaction involving appropriate precursors.
Coupling of the Rings: Connecting the pyridine and triazole rings through a sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole rings are often studied for their catalytic properties.
Material Science:
Biology
Antimicrobial Agents: Similar compounds have been investigated for their antimicrobial activities.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Agriculture: Possible use as pesticides or herbicides.
Pharmaceuticals: Development of new drugs and treatments.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Similar compounds might include other pyridine-triazole derivatives with different substituents.
Uniqueness
Structural Features: The specific arrangement of the pyridine, triazole, and sulfanylacetamide groups.
Biological Activity: Unique interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-24-16(10-7-13-5-3-2-4-6-13)22-23-18(24)26-12-17(25)21-15-9-8-14(19)11-20-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRNZLCMDQDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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